molecular formula C14H19NO5 B1588388 (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid CAS No. 499995-78-7

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

Cat. No.: B1588388
CAS No.: 499995-78-7
M. Wt: 281.3 g/mol
InChI Key: KWISQTDJMMIQCM-JTQLQIEISA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of a hydroxyphenyl group adds to its versatility in various chemical transformations.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Formation of the chiral center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.

    Introduction of the hydroxyphenyl group: The hydroxyphenyl group is introduced via a coupling reaction, such as a Suzuki coupling, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic conditions can be employed to remove the Boc group, often using trifluoroacetic acid or hydrochloric acid.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amines or newly functionalized derivatives.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    (S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the hydroxy group, reducing its hydrogen bonding capabilities.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid is unique due to the combination of the Boc protecting group and the hydroxyphenyl group.

Properties

IUPAC Name

(3S)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWISQTDJMMIQCM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426708
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499995-78-7
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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